10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes three key substituents:
- Acetyl group at position 10: Enhances metabolic stability and modulates electronic properties.
- 2-Chlorophenyl group at position 11: Introduces steric bulk and electron-withdrawing effects.
- 4-Fluorophenyl group at position 3: Improves bioavailability and binding specificity through halogen interactions.
Properties
IUPAC Name |
5-acetyl-6-(2-chlorophenyl)-9-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O2/c1-16(32)31-24-9-5-4-8-22(24)30-23-14-18(17-10-12-19(29)13-11-17)15-25(33)26(23)27(31)20-6-2-3-7-21(20)28/h2-13,18,27,30H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZKDNLUVUMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C27H22ClFN2O2
- Molecular Weight : 460.9 g/mol
- Purity : Typically around 95%.
The compound is hypothesized to interact with various neurotransmitter systems due to its structural similarity to benzodiazepines. These interactions may include:
- GABA Receptor Modulation : As a potential GABAergic agent, it may enhance GABA receptor activity, leading to anxiolytic and sedative effects.
- Dopaminergic and Serotonergic Systems : The presence of aromatic rings suggests possible interactions with dopamine and serotonin receptors, which are crucial in mood regulation and anxiety management.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Anxiolytic Activity : Preliminary studies suggest that it may reduce anxiety-like behavior in animal models.
- Antidepressant Effects : Potential modulation of serotonin pathways could indicate antidepressant properties.
- Neuroprotective Effects : Evidence suggests that compounds in this class may protect neurons from oxidative stress and apoptosis.
In Vitro Studies
In vitro studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can inhibit acetylcholinesterase (AChE) activity. This inhibition is significant as it can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| This compound | TBD (To Be Determined) |
| Donepezil | 6.21 ± 0.52 |
Study 1: Anxiolytic Effects in Rodent Models
In a study examining the anxiolytic effects of various dibenzo derivatives, the compound was tested on rodents subjected to stress-inducing environments. Results indicated a significant reduction in anxiety-like behaviors compared to control groups. The study utilized the Elevated Plus Maze (EPM) and Open Field Test (OFT) methodologies to assess behavioral changes.
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Neuronal cells treated with the compound showed reduced markers of apoptosis and enhanced cell viability when exposed to hydrogen peroxide compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The dibenzo[b,e][1,4]diazepin-1-one scaffold allows extensive modifications. Below is a comparison of substituents and their implications:
Physicochemical Properties
Available data for analogs highlight trends in molecular weight, solubility, and stability:
Key Observations:
- Halogen Effects : Fluorine (target compound) and chlorine (Ev3, Ev12) improve binding affinity but differ in electronegativity and steric effects.
- Acyl Modifications: Acetyl (target) vs. benzoyl (Ev6) or hydroxypropanoyl (Ev3) alter metabolic stability and solubility.
- Aromatic Substituents: Electron-withdrawing groups (e.g., NO₂ in Ev1) reduce stability, while methoxy (Ev5, Ev9) enhances solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
